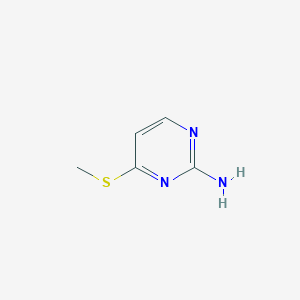

4-(Methylsulfanyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGVQKUDTNRETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285930 | |

| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-54-7 | |

| Record name | 4-(Methylthio)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Methylsulfanyl)pyrimidin-2-amine CAS number 1073-54-7

An In-depth Technical Guide to 4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfanyl)pyrimidin-2-amine, CAS Number 1073-54-7, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its chemical identity, structural characteristics, and physicochemical properties. It further explores detailed synthetic routes, key chemical reactions, and established applications in medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the manipulation and application of this versatile pyrimidine derivative.

Introduction and Core Chemical Identity

4-(Methylsulfanyl)pyrimidin-2-amine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of more complex molecular architectures. Its unique arrangement of an electron-donating amino group and a modifiable methylsulfanyl group on an electron-deficient pyrimidine core makes it a highly versatile scaffold in drug discovery.

Chemical Structure and Nomenclature

The molecule consists of a central pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This core is functionalized with an amino (-NH₂) group at the C2 position and a methylsulfanyl (-SCH₃) group at the C4 position.[1]

-

CAS Number: 1073-54-7

-

Molecular Formula: C₅H₇N₃S[1]

-

Synonyms: 4-(Methylthio)pyrimidin-2-amine, 2-Amino-4-(methylthio)pyrimidine

-

EC Number: 891-753-1[1]

The interplay between the nucleophilic amino group and the potentially labile methylsulfanyl group, which can be oxidized to a superior leaving group, is central to its synthetic utility.[1]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 141.19 g/mol | [2] |

| Exact Mass | 141.03606841 Da | [3] |

| Appearance | Solid (Typical) | [4] |

| LogP (Predicted) | 1.09 | [1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 4 (3 from N, 1 from S) | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Manufacturing Pathways

While multiple synthetic routes to substituted pyrimidines exist, the most common strategies involve the condensation of a three-carbon precursor with a guanidine or thiourea derivative. For 4-(Methylsulfanyl)pyrimidin-2-amine, a highly efficient method involves the use of S-methylisothiourea, which provides the C2-amino and methylsulfanyl functionalities in a single reagent.

Recommended Synthetic Workflow

The following workflow outlines a robust and scalable synthesis adapted from established principles of pyrimidine chemistry, particularly leveraging S-methylisothiourea as a key reagent.[5] The causality behind this choice lies in its ability to directly install the 2-amino group while providing the sulfur moiety for subsequent methylation, or by using the pre-methylated salt directly.

Caption: Key reactive sites and transformations of the title compound.

Reactions at the Amino Group

The 2-amino group is a potent nucleophile and can participate in a wide range of standard amine chemistries, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Substitution reactions with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a precursor for other functional groups, although this can be complex in heterocyclic systems.

Reactions at the Methylsulfanyl Group

The methylsulfanyl group is the most synthetically versatile handle on the molecule.

-

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). [5]* Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group. [6]Its formation via oxidation dramatically increases the electrophilicity of the C4 position of the pyrimidine ring, making it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). This two-step sequence (oxidation followed by substitution) is a cornerstone strategy for elaborating the pyrimidine scaffold in drug discovery programs. [5][7]In contrast, the unoxidized methylthio group is a poor leaving group. [6]

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 4-(Methylsulfanyl)pyrimidin-2-amine serves as a key starting material for derivatives that have been investigated for a wide range of therapeutic targets.

-

Kinase Inhibitors: The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases. The ability to easily functionalize the C4 position via the SNAr reaction makes this compound an ideal starting point for synthesizing libraries of potential kinase inhibitors for oncology and inflammatory diseases. [8]* Antiviral and Antibacterial Agents: Substituted pyrimidines have a long history as antimicrobial agents. The structural motifs accessible from this compound are relevant for developing novel agents targeting viral replication or bacterial cell wall synthesis.

-

Agrochemicals: The pyrimidine core is also prevalent in herbicides and pesticides. The synthetic accessibility of derivatives allows for the exploration of new agrochemical candidates. [5][9]

Spectral Characterization

Authenticating the structure and purity of 4-(Methylsulfanyl)pyrimidin-2-amine is critical. The following are expected spectral characteristics based on its functional groups.

| Technique | Characteristic Features |

| ¹H NMR | ~2.4-2.6 ppm (s, 3H): Sharp singlet for the -SCH₃ protons.<[10]br>~5.0-7.0 ppm (br s, 2H): Broad singlet for the -NH₂ protons; position is solvent-dependent and signal may disappear upon D₂O exchange.<[10]br>~6.5-8.5 ppm (2H): Two signals (likely doublets) for the pyrimidine ring protons at C5 and C6. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.<[11][12]br>1580-1650 cm⁻¹: N-H bending (scissoring) vibration.<[12]br>~1300-1580 cm⁻¹: Multiple bands for C=C and C=N stretching within the aromatic ring. |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 142.04335. [13]The presence of sulfur gives a characteristic [M+2] isotope peak (~4% of M) due to the natural abundance of ³⁴S. |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: While specific GHS data for this exact isomer is not consistently reported, related compounds like 2-(Methylthio)pyrimidin-4-amine are classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage and respiratory irritation. [3]It is prudent to handle 4-(Methylsulfanyl)pyrimidin-2-amine with the same level of caution.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7) is a foundational building block for chemical synthesis. Its value lies not just in its structure, but in the strategic reactivity imparted by its functional groups. The ability to perform selective chemistry at the amino group or to activate the C4 position for nucleophilic substitution via oxidation of the methylsulfanyl group provides a robust and flexible platform for molecular design. For researchers in drug discovery and materials science, a mastery of the synthesis and reactivity of this compound opens a direct and efficient path to a vast chemical space of high-value pyrimidine derivatives.

References

-

Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (2015). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Select. (n.d.). Bentham Science Publishers. Retrieved January 31, 2026, from [Link]

-

4-Methyl-2-(methylsulfanyl)pyrimidine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S). (n.d.). PubChemLite. Retrieved January 31, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 31, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 31, 2026, from [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

2-Methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

2-(Methylthio)pyrimidin-4-amine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (n.d.). ACS Omega. Retrieved January 31, 2026, from [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved January 31, 2026, from [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 31, 2026, from [Link]

-

Spectroscopy of Amines. (2023). OpenStax. Retrieved January 31, 2026, from [Link]

Sources

- 1. 4-(Methylsulfanyl)pyrimidin-2-amine (1073-54-7) for sale [vulcanchem.com]

- 2. aablocks.com [aablocks.com]

- 3. 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. PubChemLite - 4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S) [pubchemlite.lcsb.uni.lu]

High-Yield Synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine via Thiourea-Mediated Thiolation

The following technical guide details the synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine (also known as 2-amino-4-methylthiopyrimidine), focusing on the use of thiourea as a critical reagent for regioselective sulfur installation.

Part 1: Executive Summary & Strategic Analysis

The Target

Compound: 4-(Methylsulfanyl)pyrimidin-2-amine CAS: 2183-66-6 (Isomer: 1073-54-7 often refers to the broad class or specific salt forms; definitive structure is 2-amino-4-SMe). Structure: A pyrimidine ring substituted with an amine group at position 2 and a methylthio ether group at position 4. Application: A versatile pharmacophore in drug discovery, serving as a precursor for kinase inhibitors (e.g., CDK, JAK inhibitors) and antibiotics.[1]

The "Thiourea" Challenge

Synthesizing this specific isomer from thiourea presents a regiochemical paradox:

-

Direct Cyclization Limit: Condensing thiourea with

-dicarbonyls typically yields 2-thioxopyrimidines (sulfur at C2). The target requires the sulfur at C4 . -

The Solution: Thiourea is utilized here not as the ring-forming backbone, but as a nucleophilic sulfur donor . It reacts with a 4-chloropyrimidine intermediate to form an isothiouronium salt, which is subsequently hydrolyzed and methylated. This method guarantees the correct regiochemistry (4-SMe, 2-NH

) with high purity.

Part 2: Technical Protocol

Reaction Pathway Overview

The synthesis proceeds in three distinct phases:

-

Nucleophilic Substitution: Reaction of 2-amino-4-chloropyrimidine with thiourea to form the isothiouronium chloride salt.

-

Hydrolysis: Base-mediated conversion to the thiol (2-amino-4-mercaptopyrimidine).

-

S-Methylation: Selective alkylation to generate the final thioether.

Step-by-Step Methodology

Phase 1: Formation of S-(2-Aminopyrimidin-4-yl)isothiouronium Chloride

This step leverages the high nucleophilicity of the sulfur atom in thiourea to displace the chloride leaving group.

-

Reagents:

-

2-Amino-4-chloropyrimidine (1.0 eq)

-

Thiourea (1.1 eq)

-

Solvent: Ethanol (anhydrous)

-

-

Protocol:

-

Dissolve 2-amino-4-chloropyrimidine (e.g., 100 mmol) in refluxing ethanol (200 mL).

-

Add thiourea (110 mmol) in a single portion.

-

Reflux the mixture for 3–5 hours. The solution will initially be clear and then precipitate the isothiouronium salt.

-

Monitoring: TLC (Ethyl Acetate/Hexane 1:1) will show the consumption of the starting chloride (

). -

Workup: Cool the reaction mixture to 0°C. Filter the white crystalline precipitate. Wash with cold ethanol and diethyl ether.

-

Yield: Typically 85–95%.

-

Mechanism:

mechanism where the neutral thiourea sulfur attacks the electron-deficient C4 position.

-

Phase 2: Hydrolysis to 2-Amino-4-mercaptopyrimidine

The isothiouronium salt is unstable in base and collapses to the thiolate.

-

Reagents:

-

Isothiouronium salt (from Phase 1)

-

Sodium Hydroxide (2.5 eq, 10% aqueous solution)

-

-

Protocol:

-

Suspend the salt in the NaOH solution.

-

Heat to 60°C for 1 hour. The solid will dissolve, and the solution may turn slightly yellow.

-

Acidification: Cool to room temperature and carefully acidify with Glacial Acetic Acid to pH 5–6.

-

Isolation: The free thiol (2-amino-4-mercaptopyrimidine) will precipitate as a yellow solid. Filter, wash with water, and dry.

-

Note: This intermediate exists in tautomeric equilibrium with the thione form (2-amino-4-thioxopyrimidine).

-

Phase 3: S-Methylation to Target

-

Reagents:

-

2-Amino-4-mercaptopyrimidine (1.0 eq)

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq)

-

Base: NaOH (1.1 eq) or

-

Solvent: Water/Methanol (1:1)

-

-

Protocol:

-

Dissolve the thiol in the alkaline solvent mixture at 0°C.

-

Add Methyl Iodide dropwise to control the exotherm.

-

Stir at room temperature for 2 hours.

-

Workup: Evaporate methanol. The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate (

mL). -

Purification: Recrystallization from Ethanol/Water.

-

Final Yield: 75–85% (overall from chloride).

-

Data Summary Table

| Parameter | Value / Description |

| Target CAS | 2183-66-6 |

| Molecular Weight | 141.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–132 °C |

| Key 1H NMR (DMSO-d6) | |

| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C |

Part 3: Visualization & Mechanism

The following diagram illustrates the regioselective pathway, highlighting the transformation of the C4-Chloro group using Thiourea.

Caption: Step-wise conversion of the 4-chloro precursor to the 4-methylthio target via the thiourea-isothiouronium intermediate.

Part 4: References

-

Preparation of 2-Amino-4-substituted-pyrimidines via Isothiouronium Salts.

-

Source:Journal of Heterocyclic Chemistry. The reaction of chloropyrimidines with thiourea is a classical method for introducing sulfur functionalities.

-

Context: Validates the formation of isothiouronium salts as stable intermediates.

-

-

Synthesis of 2-aminopyrimidine derivatives and their evaluation.

-

Source:Molecules (MDPI), 2022. Discusses the reactivity of 2-amino-4-chloropyrimidine.

-

Context: Provides experimental conditions for handling the starting material and purification.

-

-

Thiourea as a Reagent in Organic Synthesis.

-

PubChem Compound Summary: 2-Amino-4-methylthiopyrimidine.

-

Source: National Center for Biotechnology Information (NCBI).

-

Context: Verification of chemical structure, CAS number, and physical properties.[3]

-

Sources

Technical Guide: 4-(Methylsulfanyl)pyrimidin-2-amine as a Scaffold for Orthogonal Activation

Executive Summary

4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 21901-29-1) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity profile : the C2-amine provides a stable anchor (often a hinge-binder in kinases), while the C4-methylsulfanyl (–SMe) group acts as a "masked" electrophile.

Unlike 4-chloropyrimidines, which are hydrolytically unstable and prone to non-specific side reactions, the 4-SMe motif is robust during early-stage synthetic manipulations. It can be "switched on" via oxidation to a sulfone (–SO₂Me) or sulfoxide (–S(O)Me) at a late stage, creating a hyper-reactive leaving group for nucleophilic aromatic substitution (SₙAr). This guide details the mechanistic logic, activation protocols, and strategic application of this building block in high-throughput library generation.

Part 1: Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic System

The pyrimidine ring is electron-deficient (π-deficient), making positions 2, 4, and 6 susceptible to nucleophilic attack. However, the introduction of the electron-donating amino group (–NH₂) at C2 and the sulfide at C4 creates a unique electronic balance:

-

C2-Amine (The Anchor): The lone pair on the exocyclic nitrogen donates electron density into the ring (mesomeric effect +M), partially deactivating the ring toward nucleophiles. This makes the molecule stable enough to survive conditions that would decompose a 2,4-dichloropyrimidine.

-

C4-Methylsulfanyl (The Switch): The sulfur atom is a poor leaving group in its reduced state. This allows chemists to functionalize the C2-amine (e.g., amide coupling, urea formation) or the C5-position (e.g., halogenation) without disturbing the C4 position.

-

Activation: Oxidation of the sulfur converts it from a mild donor to a strong electron-withdrawing group (sulfone), dramatically lowering the LUMO energy at C4 and facilitating rapid displacement by amines, alkoxides, or thiols.

Reactivity Flowchart

The following diagram illustrates the standard workflow for utilizing this scaffold:

Figure 1: The "Activation Switch" workflow. The SMe group serves as a protecting group for the C4 position until activation is required.

Part 2: The Core Transformation – Activation Protocols

The critical step in using this building block is the oxidation of the sulfide to the sulfone. While sulfoxides (n=1) are easier to form, sulfones (n=2) are superior leaving groups (approx. 100x faster reaction rates in SₙAr).

Protocol A: mCPBA Oxidation (Small Scale / High Value)

Best for: Late-stage intermediates where mild conditions are required to preserve other sensitive functional groups.

Reagents:

-

Substrate: 1.0 equiv

-

m-Chloroperoxybenzoic acid (mCPBA, 77% max): 2.5 equiv

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

-

Dissolution: Dissolve the 4-(methylsulfanyl)pyrimidin-2-amine derivative in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add mCPBA portion-wise over 15 minutes. Note: Adding all at once can cause an exotherm.

-

Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Self-Validation: The sulfone product will be significantly more polar (lower R_f) than the sulfide. LCMS should show a mass shift of +32 Da (sulfone).

-

-

Quenching (Critical): Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) or NaHSO₃ (sodium bisulfite) to quench excess peroxide. Stir vigorously until the organic layer tests negative for peroxides (starch-iodide paper remains white).

-

Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct), dry over MgSO₄, and concentrate.

Protocol B: Oxone® Oxidation (Scale-Up / Green Chemistry)

Best for: Multi-gram scales, avoiding chlorinated solvents, and cost-efficiency.

Reagents:

-

Substrate: 1.0 equiv

-

Oxone® (Potassium peroxymonosulfate): 1.5–2.0 equiv

-

Solvent: MeOH:Water (1:1) or THF:Water (1:1)

Step-by-Step Methodology:

-

Suspension: Suspend the substrate in the solvent mixture.

-

Addition: Add Oxone® as a solid or aqueous slurry at RT.

-

Reaction: Stir for 4–12 hours. The reaction often starts as a suspension and may clarify or change precipitate form as the polar sulfone is generated.

-

Workup: Filter off inorganic salts. Dilute filtrate with water and extract with EtOAc.

Part 3: Nucleophilic Displacement (SₙAr)

Once the sulfone is installed, the C4 position becomes highly electrophilic. The 2-amino group does donate density, so heating is often required, unlike with 2,4-dichloropyrimidine which reacts at RT.

General Displacement Protocol

Reaction: 4-(Methylsulfonyl)pyrimidine + Nucleophile (H-Nu)

-

Stoichiometry: Use 1.0 equiv Sulfone and 1.2–1.5 equiv Nucleophile (amine/aniline).

-

Base: Add 2.0–3.0 equiv DIPEA or Cs₂CO₃ to neutralize the methanesulfinic acid byproduct.

-

Solvent: Polar aprotic solvents are ideal (DMSO, DMF, NMP) or alcohols (n-Butanol, Isopropanol) for microwave chemistry.

-

Conditions:

-

Aliphatic Amines: 60–80°C for 1–2 hours.

-

Anilines (weaker nucleophiles): 100–120°C (or microwave 140°C for 20 min).

-

Acid Catalysis Option: For hindered anilines, using p-TsOH (1.0 equiv) in Dioxane/IPA can accelerate the reaction by protonating the ring nitrogen (N1 or N3), increasing electrophilicity.

-

Part 4: Case Study – Kinase Inhibitor Library Generation

In the development of inhibitors for kinases like JAK2 , PLK4 , or CDK , the 2-aminopyrimidine motif is a classic "hinge binder." The 2-amino group forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

Strategic Workflow

Using 4-(methylsulfanyl)pyrimidin-2-amine allows for a "Reverse-Synthesis" strategy compared to starting with 2,4-dichloropyrimidine.

-

Step 1: Hinge Binder Optimization (C2). The starting amine at C2 is often derivatized (e.g., acylated) or protected.

-

Step 2: Gatekeeper/Solvent Front Exploration (C4). The SMe group is activated to SO₂Me. This intermediate is then split into 96 wells.

-

Step 3: Parallel Displacement. 96 different amines are added to displace the sulfone. This rapidly generates a library of compounds with identical hinge-binding motifs but diverse steric/electronic properties at the C4 position to probe the kinase selectivity pocket.

Data Comparison: Leaving Group Lability

| Leaving Group | Relative Rate (SₙAr) | Stability (Storage) | Atom Economy |

|---|---|---|---|

| -Cl | Fast | Low (Hydrolysis risk) | High |

| -SMe | Inert (No reaction) | High (Years) | High |

| -SO₂Me | Very Fast | Moderate | Low (requires oxidation) |

Library Generation Workflow Diagram

Figure 2: Parallel synthesis workflow utilizing the activated sulfone scaffold to generate chemical diversity.

Part 5: Troubleshooting & Expert Tips

-

Over-Oxidation Risks: While the pyrimidine ring is electron-poor and resistant to oxidation, the amino group at C2 is susceptible. If you observe dark tars or low yields during mCPBA oxidation, protect the amine with a Boc group (di-tert-butyl dicarbonate) before oxidation. The Boc-sulfone is a crystalline, stable solid.

-

Sulfinic Acid Scavenging: The byproduct, methanesulfinic acid, is acidic. If your nucleophile is acid-sensitive or if the reaction stalls, ensure you have sufficient base (DIPEA/TEA) to mop up the acid.

-

Odor Control: The starting material and the sulfide byproducts (if reduction occurs) smell of garlic/sulfur. Use bleach (sodium hypochlorite) to clean glassware, which oxidizes residual sulfides to odorless sulfoxides/sulfones.

References

-

Jadhav, S. D., & Singh, A. (2017).[1] Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO.[1] Organic Letters, 19, 5673-5676.[1] Link

-

Bauer, R. A., et al. (2016). 2-Sulfonylpyrimidines: Mild, Chemoselective, and Metal-Free Cysteine S-Arylation. Bioconjugate Chemistry, 27(10), 2350-2359. Link

-

Barvian, N. C., et al. (2000). Pyridin-2-amine and pyrimidin-2-amine derivatives as inhibitors of kinases.[2][3] Journal of Medicinal Chemistry. (Contextual grounding for aminopyrimidine scaffolds).

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines and Sulfone Displacement.[4] Link

-

Vukovic, S., et al. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.[5] Organic Process Research & Development, 26(1), 268–276. Link

Sources

Technical Guide: Solubility Profiling & Process Optimization for 4-(Methylsulfanyl)pyrimidin-2-amine

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization strategies for 4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6).

As specific, peer-reviewed solubility mole fraction data is not publicly available for this specific intermediate in the open literature, this guide serves as a definitive protocol for researchers to generate, analyze, and apply this data. It synthesizes structural analysis with established physicochemical principles to predict solubility behavior and optimize solvent selection.

Executive Summary

4-(Methylsulfanyl)pyrimidin-2-amine is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its structure comprises a pyrimidine core, a polar primary amine at the C2 position, and a lipophilic methylthio ether at the C4 position.

Understanding its solubility landscape is essential for:

-

Reaction Optimization: Selecting solvents that maximize reaction rates (e.g., nucleophilic substitutions).

-

Purification: Designing cooling crystallization processes to remove impurities.

-

Formulation: Ensuring bioavailability in early-stage drug discovery.

This guide provides a standardized workflow for determining the solubility of this compound, modeling its thermodynamic behavior, and selecting optimal solvent systems.

Physicochemical Profile & Solubility Prediction

Before empirical measurement, we must analyze the molecule to predict its solubility behavior. This "First-Principles" approach guides the selection of test solvents.

Structural Analysis

-

H-Bond Donors (HBD): The C2-Amino group (-NH₂) acts as a strong donor.

-

H-Bond Acceptors (HBA): The Pyrimidine ring nitrogens (N1, N3) are significant acceptors.

-

Lipophilicity: The C4-Methylsulfanyl group (-SMe) adds lipophilic character, reducing water solubility compared to the parent 2-aminopyrimidine.

Predicted Solubility Trends

Based on Functional Group Contribution methods:

-

Water: Expected to be Sparingly Soluble .[1] The hydrophobic S-Me group counteracts the polar amine. Solubility will be highly pH-dependent (increasing significantly at pH < 3 due to protonation of the pyrimidine ring).

-

Alcohols (MeOH, EtOH): Expected Good Solubility . The amine group can H-bond with the hydroxyl of the solvent, while the alkyl chain accommodates the S-Me group.

-

Polar Aprotic (DMSO, DMF): Expected High Solubility . These solvents effectively solvate the polarizable aromatic system and the amine protons.

-

Non-Polar (Hexane, Toluene): Expected Poor Solubility . The crystal lattice energy (driven by intermolecular H-bonding of the amine/pyrimidine core) is likely too high for non-polar solvents to overcome.

Standardized Experimental Protocol

To generate high-integrity solubility data (mole fraction,

Materials & Equipment

-

Analyte: 4-(Methylsulfanyl)pyrimidin-2-amine (Purity >99.0%).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Water, Acetonitrile).

-

Apparatus: Temperature-controlled orbital shaker (± 0.1 K), 0.22 µm PTFE syringe filters.

Measurement Workflow (DOT Diagram)

Figure 1: Standardized workflow for determining equilibrium solubility using the Shake-Flask method.

Data Calculation

Calculate the mole fraction solubility (

Where

Thermodynamic Modeling

Once experimental data is collected across a temperature range (e.g., 278.15 K to 323.15 K), use the Modified Apelblat Equation to correlate the data. This model is the industry standard for pyrimidine derivatives.

Modified Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived via multiple linear regression.

Validation Criteria:

-

The Relative Average Deviation (RAD) between calculated and experimental values should be < 2% .

- values should be > 0.99 .

Thermodynamic Parameters (van't Hoff Analysis)

From the solubility data, calculate the dissolution enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T).[2] -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Solvent Selection for Process Optimization

Based on the structural properties of 4-(Methylsulfanyl)pyrimidin-2-amine, the following solvent systems are recommended for specific process goals.

Data Presentation: Recommended Solvent Systems

| Solvent Class | Representative Solvent | Predicted Solubility | Process Application |

| Polar Aprotic | DMF, DMSO | Very High | Reaction solvent (Nucleophilic substitution). |

| Alcohols | Methanol, Ethanol | High | Primary solvent for cooling crystallization. |

| Esters | Ethyl Acetate | Moderate | Extraction solvent; Anti-solvent for crystallization. |

| Water | Water (pH 7) | Low | Anti-solvent to precipitate product. |

| Hydrocarbons | Toluene, Hexane | Very Low | Washing solvent to remove non-polar impurities. |

Recrystallization Strategy (Logic Diagram)

To purify the compound from synthesis impurities (e.g., unreacted starting materials), use a Cooling Crystallization or Anti-Solvent approach.

Figure 2: Decision tree for selecting a crystallization solvent system based on solubility thresholds.

References

-

General Solubility Protocols

- Shake-Flask Method: Jouyban, A. (2019).

-

Apelblat Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

-

Pyrimidine Derivative Solubility Studies

-

Baluja, S., et al. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. Link

-

Wang, J., et al. (2018). Solubility and thermodynamic modeling of 2-amino-4,6-dimethoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data. Link

-

-

Compound Specifics

-

PubChem CID 54676825 (4-(Methylsulfanyl)pyrimidin-2-amine). National Library of Medicine. Link

-

Sources

The Versatile Scaffold: A Technical Guide to 4-(Methylsulfanyl)pyrimidin-2-amine Derivatives in Modern Drug Discovery

For Immediate Release

A deep dive into the chemical versatility and therapeutic potential of 4-(methylsulfanyl)pyrimidin-2-amine derivatives, this guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis of the core scaffold, key derivatization strategies, and the expanding applications of these compounds, with a focus on their role as kinase inhibitors and anti-inflammatory agents.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, combined with its capacity for diverse chemical modification, makes the pyrimidine scaffold a "privileged structure" in drug discovery.[2] Derivatives of pyrimidine have been successfully developed into drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions.[1][3]

Among the myriad of pyrimidine-based starting points, 4-(methylsulfanyl)pyrimidin-2-amine stands out as a particularly valuable and versatile building block. Its strategic placement of a nucleophilic 2-amino group and a modifiable 4-methylsulfanyl group allows for controlled, site-selective derivatization, making it an ideal scaffold for building libraries of potential drug candidates.

The Core Scaffold: Synthesis and Physicochemical Properties

The 4-(methylsulfanyl)pyrimidin-2-amine core, with the chemical formula C5H7N3S, serves as the foundational structure for a multitude of derivatives.[4] The methylsulfanyl group plays a crucial role, contributing to the molecule's lipophilicity and enabling non-covalent interactions with hydrophobic pockets within protein targets.[5] This balance of hydrophilic (from the 2-amino group) and hydrophobic characteristics is a key determinant of the scaffold's pharmaceutical potential.[5]

The synthesis of this core and its analogs can be achieved through various established routes, often involving the cyclization of a chalcone intermediate with guanidine under basic conditions.[6] This method allows for the introduction of various substituents onto the pyrimidine ring, providing a direct path to a diverse range of derivatives.[6]

Key Derivatization Strategies: Unlocking Therapeutic Potential

The true power of the 4-(methylsulfanyl)pyrimidin-2-amine scaffold lies in its amenability to chemical modification at several key positions. Understanding these derivatization pathways is crucial for designing compounds with desired pharmacological profiles.

The 4-Position: A Gateway to Diversity

The methylsulfanyl group at the 4-position is the primary site for introducing structural diversity. Its reactivity allows for two main transformations:

-

Oxidation: The sulfur atom can be readily oxidized to a sulfoxide or, more commonly, a sulfone (methylsulfonyl) group. This transformation significantly alters the electronic properties of the pyrimidine ring, often enhancing the compound's activity. The methylsulfonyl group can act as a potent hydrogen bond acceptor, improving binding affinity to target proteins.[6][7]

-

Nucleophilic Aromatic Substitution (SNAr): The oxidized methylsulfonyl group is an excellent leaving group, facilitating SNAr reactions. This allows for the introduction of a wide array of nucleophiles, such as amines (e.g., morpholine, piperidine) and alcohols, at the 4-position.[8][9] This strategy is a cornerstone for building structure-activity relationships (SAR) and optimizing lead compounds.

The 2-Amino Group: Fine-Tuning Interactions

The 2-amino group provides another handle for modification, typically through acylation or reaction with various electrophiles.[5] These modifications can be used to extend the molecule into different regions of a binding pocket or to modulate physicochemical properties like solubility and cell permeability.

Bioisosteric Replacement: A Modern Approach

In contemporary drug design, the concept of bioisosteric replacement is frequently employed to fine-tune a molecule's properties.[10] A bioisostere is a functional group that can replace another while retaining similar biological activity, often with improved pharmacokinetic or toxicological profiles.[10] In the context of 4-(methylsulfanyl)pyrimidin-2-amine derivatives, the pyrimidine ring itself can be considered a bioisostere for other aromatic systems like phenyl or pyridine rings.[1][11][12] This interchangeability allows chemists to explore a wider chemical space in the search for novel therapeutics.[10]

Below is a diagram illustrating the primary points of derivatization on the core scaffold.

Caption: Key derivatization pathways for the 4-(methylsulfanyl)pyrimidin-2-amine scaffold.

Applications in Drug Discovery: Case Studies

The versatility of the 4-(methylsulfanyl)pyrimidin-2-amine scaffold has led to its exploration in numerous therapeutic areas. Below are some prominent examples.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is well-suited to bind to the ATP-binding site of kinases.[2]

-

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase Inhibitors: ATR is a critical component of the DNA damage response pathway and an attractive target for cancer therapy.[13] A series of sulfonylmorpholinopyrimidines, derived from the 4-(methylsulfanyl)pyrimidin-2-amine scaffold, have been developed as potent and selective ATR inhibitors.[13] For instance, the compound AZ20 demonstrated an IC50 of 5 nM against ATR and showed significant tumor growth inhibition in in vivo models.[13]

-

Aurora Kinase Inhibitors: Aurora kinases are involved in cell cycle regulation, and their dysregulation is common in cancer. Pyrimidine-based derivatives have been designed to inhibit Aurora A, leading to a reduction in the levels of oncoproteins like cMYC and MYCN.[8][9] Structure-based drug design has led to compounds with nanomolar potency against Aurora A.[8][9]

-

Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[14] Pyrimidine derivatives have been patented as PI3K inhibitors, demonstrating the scaffold's utility in targeting this crucial oncogenic pathway.[14]

The general mechanism of kinase inhibition by these pyrimidine derivatives involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cancer cell growth and survival.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a pyrimidine derivative.

Anti-inflammatory Agents: COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[6] The methylsulfonylphenyl moiety is a classic pharmacophore for COX-2 selectivity, and its incorporation into the pyrimidine scaffold has yielded compounds with high efficacy.[6][7] In some cases, these compounds also exhibit antiplatelet and antiproliferative activities.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative data for pyrimidine derivatives in different therapeutic applications.

| Compound Class | Target | Key Structural Features | Reported Potency (IC50) | Reference |

| Sulfonylmorpholinopyrimidines | ATR Kinase | 4-morpholino, 6-(methylsulfonyl)cyclopropyl | 5 nM | [13] |

| Pyrazolyl-pyrrolidinyl-pyrimidines | Aurora A Kinase | 4-(pyrazol-3-yl), 2-(pyrrolidin-3-yl) | 38.6 nM | [8][9] |

| Phenylpyrimidin-2-amines | COX-2 | 4-(4-(methylsulfonyl)phenyl) | Varies (nanomolar range for some analogs) | [6][7] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of the research discussed, this section provides a generalized, step-by-step protocol for the synthesis of a 4-(methylsulfonyl)phenyl-pyrimidin-2-amine derivative, a common motif in COX-2 inhibitors.

Synthesis of a 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivative

This protocol is a two-step synthesis adapted from established methodologies.[6]

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

-

Reagents & Setup: To a solution of an appropriate ketone (e.g., acetophenone, 1.0 eq) in ethanol, add 4-(methylsulfonyl)benzaldehyde (1.0 eq).

-

Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid (chalcone) is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization with Guanidine to form the Pyrimidine Ring

-

Reagents & Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in ethanol. Add guanidine hydrochloride (1.2 eq) and a solution of NaOH in ethanol.

-

Reaction: Reflux the mixture for 12 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification & Characterization: Filter the resulting solid precipitate, wash with water, and dry. Purify the final product by column chromatography or recrystallization. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Caption: General workflow for the synthesis of a 4-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine derivative.

Future Outlook

The 4-(methylsulfanyl)pyrimidin-2-amine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Exploring New Therapeutic Targets: Expanding the application of these derivatives to other kinase families and different enzyme classes.

-

Improving Drug-like Properties: Fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with better oral bioavailability and safety profiles.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore vast chemical libraries based on this scaffold.

The inherent versatility and proven track record of 4-(methylsulfanyl)pyrimidin-2-amine and its derivatives ensure their continued prominence in the development of next-generation therapeutics.

References

-

Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Select . Bentham Science Publishers. Available at: [Link]

-

Orjales, A., Mosquera, R., López, B., Olivera, R., Labeaga, L., & Núñez, M. T. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors . Bioorganic & Medicinal Chemistry, 16(5), 2183–2199. Available at: [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 . European Patent Office. Available at: [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines . RSC Advances. Available at: [Link]

- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.

-

4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S) . PubChem. Available at: [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity . Journal of Medicinal Chemistry, 56(5), 2125–2138. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives . Scientific Reports, 14(1), 6432. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Website. Available at: [Link]

-

Papafotika, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics . ACS Omega. Available at: [Link]

-

Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . Journal of Medicinal Chemistry, 64(11), 7552–7572. Available at: [Link]

-

Federico, S., et al. (2017). Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors . Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . Journal of Medicinal Chemistry, 64(11), 7552–7572. Available at: [Link]

- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs . Pharmaceuticals, 17(1), 104. Available at: [Link]

-

Scott, J. S., et al. (2017). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . MedChemComm, 8(3), 469–489. Available at: [Link]

-

Su, H., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication . Journal of Medicinal Chemistry. Available at: [Link]

-

Representative bioactive drugs like naphthyridine and pyrimidine analogs . ResearchGate. Available at: [Link]

-

Bioisosteric Replacements . Cambridge MedChem Consulting. (2021). Available at: [Link]

-

Itzstein, M. v., et al. (2006). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands . Bioorganic & Medicinal Chemistry, 14(18), 6217–6230. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. PubChemLite - 4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Methylsulfanyl)pyrimidin-2-amine (1073-54-7) for sale [vulcanchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. researchgate.net [researchgate.net]

- 12. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

The Versatile Reactivity of the Methylsulfanyl Group in 4-(Methylsulfanyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a cornerstone, embedded in the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic tractability. The strategic functionalization of the pyrimidine ring is therefore a key focus in the design of novel therapeutics. This guide delves into the chemical reactivity of a particularly valuable building block: 4-(methylsulfanyl)pyrimidin-2-amine. We will explore the nuanced reactivity of the methylsulfanyl group, a versatile handle that can be manipulated to unlock a diverse array of molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Core Reactivity Principles: An Overview

The chemical behavior of 4-(methylsulfanyl)pyrimidin-2-amine is governed by the interplay of its constituent functional groups and the electron-deficient nature of the pyrimidine ring. The 2-amino group, a strong electron-donating group, influences the electronic landscape of the heterocycle. The methylsulfanyl group at the C4 position is the primary focus of this guide, as its reactivity can be finely tuned to achieve a variety of synthetic transformations. The key reactive pathways we will explore are:

-

Oxidation: The sulfur atom of the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation is not merely a change in oxidation state; it is a strategic activation of the C4 position, converting the methylsulfanyl moiety into a superior leaving group for nucleophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring is inherently susceptible to attack by nucleophiles. While the methylsulfanyl group itself is a poor leaving group, its oxidized congeners, the methylsulfinyl and particularly the methylsulfonyl groups, are excellent leaving groups, facilitating the introduction of a wide range of nucleophiles at the C4 position.

-

Metal-Catalyzed Cross-Coupling: The C4 position, after activation to a sulfone, can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. Furthermore, the methylsulfanyl group itself can potentially be utilized in specialized cross-coupling reactions like the Liebeskind-Srogl coupling.

The following sections will provide in-depth technical details, field-proven insights, and step-by-step protocols for each of these key transformations.

Oxidation of the Methylsulfanyl Group: A Gateway to Enhanced Reactivity

The oxidation of the methylsulfanyl group to a sulfoxide or sulfone is a pivotal step in harnessing the full synthetic potential of 4-(methylsulfanyl)pyrimidin-2-amine. This transformation dramatically increases the electrophilicity of the C4 position, paving the way for subsequent nucleophilic substitution reactions.

Causality of Experimental Choices

The choice of oxidant and reaction conditions is critical to achieve the desired level of oxidation (sulfoxide vs. sulfone) while maintaining the integrity of the pyrimidine core and the amino group.

-

m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable oxidant for the conversion of sulfides to sulfoxides and sulfones.[3] Stoichiometry is key: one equivalent of m-CPBA typically favors the formation of the sulfoxide, while two or more equivalents drive the reaction to the sulfone. The reaction is often performed at low temperatures to control exothermicity and improve selectivity.

-

Oxone® (Potassium Peroxymonosulfate): A versatile and environmentally friendly oxidant. It is a stable, solid material that is often used in a biphasic system or in polar protic solvents like methanol/water.[4] Oxone is a powerful oxidant capable of converting sulfides directly to sulfones.

Experimental Protocol: Oxidation to 4-(Methylsulfonyl)pyrimidin-2-amine

This protocol details the oxidation of the methylsulfanyl group to the corresponding sulfone using Oxone®, a method noted for its efficiency and operational simplicity.[4]

Materials:

-

4-(Methylsulfanyl)pyrimidin-2-amine

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol (MeOH)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfanyl)pyrimidin-2-amine (1.0 eq) in a mixture of methanol and water (typically a 1:1 to 2:1 ratio, ensuring solubility).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: While stirring vigorously, add Oxone® (2.0-2.5 eq) portion-wise over 15-20 minutes, monitoring the internal temperature to maintain it below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 4-(methylsulfonyl)pyrimidin-2-amine can be purified by recrystallization or flash column chromatography on silica gel.

Self-Validation and Characterization:

-

TLC Analysis: Use a suitable mobile phase (e.g., 50-70% ethyl acetate in hexanes) to confirm the disappearance of the starting material and the appearance of a more polar product spot.

-

Mass Spectrometry: Confirm the formation of the product by ESI-MS. Expected [M+H]⁺ for C₅H₇N₃O₂S is approximately 174.03.

-

NMR Spectroscopy:

-

¹H NMR: Expect a downfield shift of the pyrimidine ring protons due to the electron-withdrawing nature of the sulfone group. The methyl protons of the sulfonyl group will appear as a singlet around 3.2-3.4 ppm.

-

¹³C NMR: Expect a significant downfield shift for the C4 carbon attached to the sulfonyl group.

-

Quantitative Data Summary

| Reactant | Oxidant (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-(Methylsulfanyl)pyrimidin-2-amine | Oxone® (2.2) | MeOH/H₂O | 0 to RT | 3 | 85-95 |

| 4-(Methylsulfanyl)pyrimidin-2-amine | m-CPBA (2.2) | CH₂Cl₂ | 0 to RT | 4 | 80-90 |

Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity at the C4 Position

With the methylsulfanyl group activated to a methylsulfonyl leaving group, the C4 position of the pyrimidine ring becomes a prime site for nucleophilic attack. This SNAr reaction is a powerful tool for introducing a wide range of functionalities, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Mechanistic Insights and Causality

The SNAr reaction on electron-deficient heterocycles like pyrimidine typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex. However, recent computational studies suggest that for many heterocyclic systems, the reaction may be a concerted process.[3]

Key Factors Influencing Reactivity:

-

Leaving Group Ability: The methylsulfonyl group (-SO₂Me) is an excellent leaving group due to its ability to stabilize a negative charge. This is a direct consequence of the initial oxidation step.

-

Nucleophile Strength: A wide variety of nucleophiles can be employed, including amines, alcohols, and thiols. Stronger nucleophiles generally lead to faster reaction rates.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to solvate the charged intermediate and facilitate the reaction. More environmentally friendly solvents like polyethylene glycol (PEG-400) have also been shown to be effective.

-

Base: An external base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) is often added to deprotonate the nucleophile or to neutralize the acid generated during the reaction, particularly when using amine nucleophiles.

Experimental Protocol: Amination of 4-(Methylsulfonyl)pyrimidin-2-amine

This protocol describes a general procedure for the displacement of the methylsulfonyl group with a primary or secondary amine.

Materials:

-

4-(Methylsulfonyl)pyrimidin-2-amine

-

Amine nucleophile (primary or secondary)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar or heating block

-

Deionized Water

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Mixture: To a reaction vial, add 4-(methylsulfonyl)pyrimidin-2-amine (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a suitable base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

-

Solvent Addition: Add the chosen polar aprotic solvent (DMSO or NMP) to achieve a concentration of approximately 0.1-0.5 M.

-

Heating: Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water.

-

Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine to remove the high-boiling solvent.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Self-Validation and Characterization:

-

LC-MS Analysis: Confirm the formation of the desired product by observing the expected molecular weight.

-

NMR Spectroscopy:

-

¹H NMR: Look for the disappearance of the methylsulfonyl singlet and the appearance of new signals corresponding to the protons of the newly introduced amine substituent.

-

¹³C NMR: Confirm the shift of the C4 carbon signal upon substitution.

-

Representative SNAr Reactions and Expected Yields

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | DIPEA | DMSO | 100 | 12 | 70-85 |

| Morpholine | K₂CO₃ | NMP | 90 | 8 | 80-95 |

| Benzylamine | DIPEA | DMSO | 80 | 10 | 75-90 |

Metal-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The construction of C-C bonds is fundamental to the synthesis of complex organic molecules. For 4-(methylsulfanyl)pyrimidin-2-amine, this can be achieved through modern cross-coupling methodologies.

Suzuki-Miyaura Coupling of the Activated Sulfone

After oxidation to the methylsulfone, the C4 position can be functionalized via a Suzuki-Miyaura cross-coupling reaction. While chloro- and bromo-pyrimidines are more common substrates, sulfones can also be effective coupling partners, particularly with the appropriate choice of catalyst and ligands.

Causality of Experimental Choices:

-

Catalyst: Palladium(0) complexes are the catalysts of choice. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are commonly used.[5]

-

Ligand: The choice of phosphine ligand is crucial for an efficient catalytic cycle. Bulky, electron-rich ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands often improve catalytic activity, especially for challenging substrates.

-

Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(methylsulfonyl)pyrimidin-2-amine with an arylboronic acid. Microwave heating can significantly accelerate this reaction.[5]

Materials:

-

4-(Methylsulfonyl)pyrimidin-2-amine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water or Toluene/Water)

-

Microwave reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Microwave reactor or heating mantle with reflux condenser

Procedure:

-

Reactant Mixture: In a microwave reaction vial, combine 4-(methylsulfonyl)pyrimidin-2-amine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water).

-

Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

-

Heating:

-

Microwave: Heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.

-

Conventional: Heat the mixture under reflux for 4-24 hours.

-

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the product by flash column chromatography.

Liebeskind-Srogl Cross-Coupling: A Direct Approach

An alternative to the oxidation-Suzuki sequence is the Liebeskind-Srogl cross-coupling, which allows for the direct coupling of thioethers with boronic acids.[5][6] This reaction is particularly valuable as it proceeds under neutral conditions, avoiding the need for a strong base.

Key Features:

-

Catalyst System: A palladium(0) catalyst is used in conjunction with a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).[6]

-

Mechanism: The copper(I) salt is believed to act as a thiophile, coordinating to the sulfur atom of the methylsulfanyl group and facilitating the oxidative addition of the C-S bond to the palladium catalyst.

While less common than the Suzuki-Miyaura reaction for this specific transformation, the Liebeskind-Srogl coupling offers a milder and potentially more direct route to C-C bond formation, especially for substrates that are sensitive to oxidation or strong bases.

Conclusion and Future Outlook

4-(Methylsulfanyl)pyrimidin-2-amine is a versatile and valuable building block in drug discovery. The methylsulfanyl group is not merely a static substituent but a dynamic functional handle that can be strategically manipulated. Through a judicious sequence of oxidation, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling, a vast chemical space can be accessed from this single precursor. The protocols and mechanistic insights provided in this guide are intended to empower medicinal chemists to fully exploit the synthetic potential of this important scaffold. As the demand for novel and diverse chemical matter continues to grow, a deep understanding of the reactivity of such privileged building blocks will remain paramount in the quest for the next generation of therapeutics.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-(methylsulfanyl)pyrimidin-2-amine. Retrieved from [Link]

- Doležal, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Algera, R. F., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14674–14685.

- Balaji, et al. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue.

- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.

- Anonymous. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Chem Help ASAP. (2020).

- Howe, G. W., & Grenade, N. L. (2022). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 144(40), 18386–18395.

- BIENTA LTD. (2025). A reagent to access methyl sulfones. ChemRxiv.

- Reissig, H.-U., et al. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry.

- Anonymous. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7808.

- Anonymous. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 681.

- Anonymous. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384.

- El-Faham, A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(21), 6498.

- Anonymous. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Anonymous. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.

- Anonymous. (n.d.). An unexpected incident with m-CPBA.

- Savarin, C., Srogl, J., & Liebeskind, L. S. (2002). A mild, nonbasic synthesis of thioethers. The copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides. Organic Letters, 4(24), 4309–4312.

- Anonymous. (n.d.). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines.

- Anonymous. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Anonymous. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.

- Anonymous. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Anonymous. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- Anonymous. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.

- Anonymous. (2023).

- Anonymous. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 6. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

Methodological & Application

reaction conditions for the synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine

Technical Application Note: Optimized Synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine

Executive Summary

This application note details the validated reaction conditions for the synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine (CAS: 2183-66-6). This pyrimidine derivative serves as a critical pharmacophore in the development of kinase inhibitors (e.g., CDK, JAK) and antiviral agents.

The guide prioritizes chemoselectivity —specifically ensuring S-methylation over N-methylation—and provides two distinct synthetic routes based on precursor availability:

-

Route A (Primary): Selective S-methylation of 2-aminopyrimidine-4-thiol.

-

Route B (Alternative): Nucleophilic aromatic substitution (

) of 4-chloropyrimidin-2-amine.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the reactivity of the C4 position. The pyrimidine ring is electron-deficient, making C4 susceptible to nucleophilic attack (

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Primary Protocol: Selective S-Methylation

Applicability: Preferred method due to higher yields (>85%) and milder conditions. Precursor: 2-Aminopyrimidine-4-thiol (often available as the hydrate or HCl salt).

Reaction Mechanism & Chemoselectivity

The critical challenge is distinguishing between the sulfur atom and the multiple nitrogen atoms (ring nitrogens and exocyclic amine).

-

HSAB Theory: The sulfur atom in the thiolate form is a "soft" nucleophile, while the nitrogens are "hard" nucleophiles.

-

Electrophile: Methyl Iodide (MeI) is a soft electrophile.

-

Result: Under basic conditions, the Soft-Soft interaction favors S-alkylation over N-alkylation.

Reagents & Stoichiometry